molecular formula C12H21N3O3 B2434248 4-Acetyl-N-(oxan-4-yl)piperazine-1-carboxamide CAS No. 1329402-28-9

4-Acetyl-N-(oxan-4-yl)piperazine-1-carboxamide

Cat. No. B2434248
CAS RN: 1329402-28-9
M. Wt: 255.318
InChI Key: BUXPPUDPULPHMG-UHFFFAOYSA-N
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Description

“4-Acetyl-N-(oxan-4-yl)piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to increase solubility and bioavailability . The compound also contains an acetyl group (CH3CO), which can participate in various chemical reactions, and a carboxamide group (CONH2), which is a feature in many bioactive compounds.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, an acetyl group, a carboxamide group, and an oxan-4-yl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The acetyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The carboxamide group could participate in hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could increase its solubility in water, while the acetyl group could increase its reactivity .

Future Directions

The study of piperazine derivatives is a rich field with many potential applications in pharmaceuticals and medicinal chemistry. Future research could explore the synthesis, characterization, and biological activity of this compound, as well as its potential uses .

properties

IUPAC Name

4-acetyl-N-(oxan-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-10(16)14-4-6-15(7-5-14)12(17)13-11-2-8-18-9-3-11/h11H,2-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXPPUDPULPHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-N-(oxan-4-yl)piperazine-1-carboxamide

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